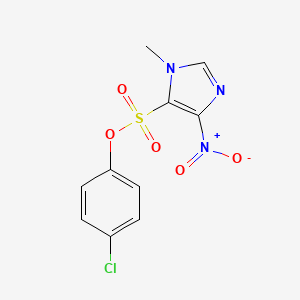
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a fluorine atom, and a methoxyphenyl group, making it a versatile intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), diethylaminosulfur trifluoride (DAST)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of azides or other substituted derivatives
Applications De Recherche Scientifique
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and methoxyphenyl group play crucial roles in its binding affinity and selectivity. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid: Lacks the methoxy group, resulting in different reactivity and binding properties.
(3R,4R)-1-(tert-Butoxycarbonyl)-3-chloro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
(3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid: The presence of a hydroxyl group instead of a methoxy group affects the compound’s hydrogen bonding and solubility.
Uniqueness
- The combination of a fluorine atom and a methoxyphenyl group in (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid provides unique electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C17H22FNO5 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(3R,4R)-3-fluoro-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-9-13(17(18,10-19)14(20)21)11-5-7-12(23-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,20,21)/t13-,17-/m0/s1 |
Clé InChI |
BHCLJVNFBYUQER-GUYCJALGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@](C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)(C(=O)O)F)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)




![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)






